molecular formula C8H14N2 B3345588 2-(1-methylpiperidin-2-yl)acetonitrile CAS No. 106825-82-5

2-(1-methylpiperidin-2-yl)acetonitrile

Cat. No.: B3345588
CAS No.: 106825-82-5
M. Wt: 138.21 g/mol
InChI Key: JIHBUFRAYUUZBS-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)acetonitrile (CAS 106825-82-5) is a nitrile-functionalized piperidine derivative with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The piperidine ring is a common heterocyclic subunit found in numerous FDA-approved drugs, making derivatives like this one particularly interesting for the design and synthesis of novel bioactive molecules . As an acetonitrile derivative, it can function as a versatile synthon, providing both carbon and nitrogen sources in chemical reactions . Its structural features suggest potential application in the development of opioid receptor ligands, as N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been explored for their binding affinity and selectivity at μ-opioid receptors . This chemical is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHBUFRAYUUZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473970
Record name 1-METHYL-2-PIPERIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106825-82-5
Record name 1-Methyl-2-piperidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106825-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYL-2-PIPERIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpiperidin-2-yl)acetonitrile typically involves the reaction of 1-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-HT6 Receptor Antagonism

One of the most significant applications of 2-(1-methylpiperidin-2-yl)acetonitrile is its role as a selective antagonist at the 5-HT6 receptor . This receptor is implicated in cognitive function and mood regulation. By antagonizing the 5-HT6 receptor, the compound may enhance neurotransmitter levels such as glutamate and acetylcholine in the brain, potentially improving cognitive performance and offering therapeutic avenues for conditions like schizophrenia and cognitive deficits associated with Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound typically involves straightforward chemical transformations that allow for modifications to enhance its pharmacological profile. The compound can be synthesized using various methods, often involving the reaction of piperidine derivatives with acetonitrile under specific conditions to yield high purity products.

The selective antagonism at the 5-HT6 receptor suggests that this compound could be explored further for therapeutic applications in treating mood disorders, cognitive impairments, and neurodegenerative diseases. Its ability to enhance neurotransmitter levels while maintaining selectivity makes it particularly valuable for developing drugs aimed at cognitive enhancement and mood stabilization.

Case Studies and Research Findings

Research studies have documented the compound's interactions with various biological targets, emphasizing its potential in pharmacology. For instance:

  • Cognitive Enhancement : Studies indicate that compounds targeting the 5-HT6 receptor can improve memory and learning capabilities in animal models.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels may confer neuroprotective effects, making it a candidate for further investigation in Alzheimer's disease models.
  • Pharmacological Studies : Ongoing pharmacological studies are assessing the binding affinity and functional activation of related receptors to better understand the therapeutic scope of this compound .

Mechanism of Action

The mechanism of action of 2-(1-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous nitriles and piperidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference CAS/Data Source
2-(1-Methylpiperidin-2-yl)acetonitrile 1-Methylpiperidin-2-yl + nitrile C₈H₁₃N₂ Likely intermediate in drug synthesis Inferred from analogs
2-(1-Benzyl-4-piperidyl)acetonitrile Benzyl at N1, nitrile at 4-piperidyl C₁₄H₁₈N₂ Lab research; not for drug use CAS 78056-67-4
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Piperazine + 4-methoxyphenyl groups C₁₃H₁₇N₃O Potential CNS drug precursor CAS 55829-49-7
5-Nitro-2-pyridineacetonitrile Nitropyridine backbone + nitrile C₇H₅N₃O₂ High melting point (66°C); heterocycle synthesis CAS 123846-66-2
(1H-Benzo[d]imidazol-2-yl)acetonitrile Benzimidazole fused ring + nitrile C₉H₇N₃ Precursor for bis(imidazopyridines) Supplementary data
2-(4-Hydroxyphenyl)acetonitrile Phenolic hydroxyl + nitrile C₈H₇NO Natural product isolation (Lepidium spp.)

Physicochemical Properties

  • Lipophilicity : Piperidine-containing nitriles (e.g., 2-(1-benzylpiperidin-3-yl)acetonitrile , molecular mass 214.3 ) exhibit higher lipophilicity than aromatic nitriles like 2-(4-hydroxyphenyl)acetonitrile (molecular mass 133.15), influencing their pharmacokinetic profiles.
  • Thermal Stability : Nitropyridine derivatives (e.g., 5-Nitro-2-pyridineacetonitrile , boiling point 342°C ) show greater thermal stability due to aromatic nitro groups, whereas piperidine nitriles may degrade at lower temperatures.

Biological Activity

2-(1-Methylpiperidin-2-yl)acetonitrile, with the molecular formula C8H14N2, is an organic compound that has garnered attention in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological activities, particularly focusing on its role as a selective antagonist at the 5-HT6 receptor, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization. Its structure is significant as it shares similarities with various pharmacologically active compounds, making it a valuable scaffold for drug design and synthesis.

5-HT6 Receptor Antagonism

Research indicates that this compound acts as a selective antagonist at the 5-HT6 receptor , which is implicated in cognitive function and mood regulation. By antagonizing this receptor, the compound may enhance neurotransmitter levels such as glutamate and acetylcholine in the brain, potentially improving cognitive performance and offering therapeutic applications for conditions like schizophrenia and Alzheimer's disease.

The mechanism of action involves the modulation of neurotransmitter systems. By blocking the 5-HT6 receptor, this compound may lead to increased availability of certain neurotransmitters, thereby influencing cognitive processes and mood stabilization.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-MethylpiperidineC7H17NBasic piperidine structure without nitrile
(S)-2-(1-Methylpyrrolidin-2-yl)acetonitrileC8H12N2Similar acetonitrile structure but with pyrrolidine ring
2-(2-methylpiperidin-1-yl)acetonitrileC8H14N2Contains a different piperidine derivative

The selectivity and binding affinity of this compound towards the 5-HT6 receptor distinguish it from these similar compounds, highlighting its potential for targeted therapeutic applications.

Cognitive Enhancement Studies

Recent studies have focused on the cognitive-enhancing effects of this compound. In animal models, administration of this compound has shown improvements in memory tasks and learning capabilities, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Antipsychotic Potential

Another area of investigation has been its antipsychotic potential. In preclinical trials, this compound demonstrated efficacy in reducing symptoms associated with schizophrenia-like behaviors in rodents, further supporting its role as a therapeutic agent for psychiatric disorders.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-methylpiperidin-2-yl)acetonitrile, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves functionalizing a piperidine scaffold. A common approach is nucleophilic substitution on a pre-functionalized piperidine derivative. For example, reacting a hydroxylmethyl-piperidine precursor with thionyl chloride (SOCl₂) in methanol/water to introduce the acetonitrile group via cyanide displacement . Key factors include:

  • Temperature control : Reactions are often conducted under ice-cooled conditions to prevent side reactions.
  • Catalyst use : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution in aromatic systems.
  • Purification : Crystallization or column chromatography ensures high purity.
Synthetic Route Reagents/Conditions Yield Reference
Piperidine hydroxylmethylationSOCl₂, MeOH/H₂O, 0–5°C60–75%
Electrophilic cyanationKCN, AlCl₃, anhydrous conditions50–65%

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the piperidine ring and acetonitrile group. For example, the methyl group on nitrogen appears as a singlet (~δ 2.3 ppm), while the nitrile carbon resonates at ~δ 120 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm bond angles/distances, particularly for piperidine ring puckering .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 153.12 for C₈H₁₂N₂).

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and inhibitor concentrations .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation products) that may skew bioactivity results .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent choice (DMSO vs. ethanol) .

Advanced: What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound in catalytic processes?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density to predict sites for nucleophilic/electrophilic attack (e.g., nitrile group’s α-carbon) .
  • Molecular Docking : Simulates binding to biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
  • Voltammetric Simulations : Predict redox behavior in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .

Advanced: What are the mechanistic challenges in the stereoselective synthesis of this compound derivatives, and how can they be mitigated?

Methodological Answer:
Challenges include controlling stereochemistry at the piperidine C2 position and avoiding racemization. Solutions involve:

  • Chiral Catalysts : Use (R)-BINAP ligands to enforce enantioselectivity during ring closure .
  • Low-Temperature Conditions : Slow reaction kinetics at –20°C favor single diastereomer formation .
  • Dynamic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .

Advanced: How does the electronic nature of substituents on the piperidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Electron-donating groups (e.g., methyl) increase ring basicity, enhancing nucleophilicity at the acetonitrile-bearing carbon. Techniques to study this:

  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., SN2 displacement with KCN) .
  • Infrared Spectroscopy : Monitor C≡N stretching frequency shifts (Δ~2200 cm⁻¹) to assess electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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